N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride
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Overview
Description
N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride: is a chemical compound that features a sulfonamide group attached to a difluorobenzene ring and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-aminophenylamine with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a sulfinate.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonic acid or sulfinate derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates, making it a valuable tool in the study of enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for the development of anti-inflammatory or antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interactions involved. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
N-(4-aminophenyl)-benzenesulfonamide: Lacks the difluoro substitution, resulting in different reactivity and biological activity.
N-(4-aminophenyl)-2,3-difluorobenzene-1-sulfonamide: Similar structure but with different substitution pattern, affecting its chemical properties.
N-(4-aminophenyl)-3,4-dichlorobenzene-1-sulfonamide: Chlorine atoms instead of fluorine, leading to different electronic and steric effects.
Uniqueness: N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride is unique due to the presence of both the sulfonamide group and the difluorobenzene ring. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2S.ClH/c13-11-6-5-10(7-12(11)14)19(17,18)16-9-3-1-8(15)2-4-9;/h1-7,16H,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZCCURXDKIDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)C2=CC(=C(C=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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